molecular formula C7H5FN4S B13889771 3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13889771
M. Wt: 196.21 g/mol
InChI Key: HAZNBXXSMXDUBK-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluoropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions can yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiadiazole ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridin-2-yl)methanol
  • 3-Fluoropyridin-2-yl)methylidene benzohydrazide

Uniqueness

3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a fluoropyridine and a thiadiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5FN4S

Molecular Weight

196.21 g/mol

IUPAC Name

3-(3-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5FN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

HAZNBXXSMXDUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NSC(=N2)N)F

Origin of Product

United States

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